3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide)
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Overview
Description
3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is a chemical compound with the molecular formula C15H26Br2N4. It is commonly used as a catalyst in organic synthesis reactions due to its unique properties. This compound is known for its high purity and stability, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) typically involves the reaction of 1-tert-butyl-3-imidazole with formaldehyde and hydrobromic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Formation of the imidazolium salt: 1-tert-butyl-3-imidazole is reacted with formaldehyde in the presence of hydrobromic acid.
Purification: The resulting product is purified through recrystallization to obtain the final compound
Industrial Production Methods
In industrial settings, the production of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, iodide, and other halides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized imidazolium derivatives, while substitution reactions can produce different halide-substituted imidazolium compounds .
Scientific Research Applications
3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, including Suzuki-Miyaura cross-coupling reactions and Heck coupling reactions
Biology: The compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) involves its ability to form stable complexes with transition metals. These complexes act as catalysts in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include the activation of substrates and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Chloride)
- 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Iodide)
- 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Fluoride)
Uniqueness
3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is unique due to its high stability and reactivity as a catalyst. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers better performance in certain catalytic reactions, making it a preferred choice in specific applications .
Biological Activity
3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide) is a quaternary ammonium compound that has gained attention for its potential biological activities. As an ionic liquid, it exhibits unique properties that make it suitable for various applications, particularly in biological and pharmaceutical contexts. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties.
Chemical Structure and Properties
The compound features a central methylene bridge connecting two 1-tert-butyl-3-imidazolium bromide moieties. Its structural formula can be represented as follows:
This structure contributes to its solubility in water and organic solvents, making it versatile for biological applications.
Antimicrobial Activity
Research indicates that 3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide) exhibits significant antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of the compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1:
Pathogen | MIC (µg/mL) | Reference Drug | MIC of Reference (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 32 | Norfloxacin | 16 |
Escherichia coli | 64 | Ciprofloxacin | 32 |
The compound demonstrated a higher MIC against E. coli compared to the reference drugs, indicating its potential as an antimicrobial agent.
Antifungal Activity
In addition to antibacterial properties, this compound has been investigated for its antifungal activity.
Case Study: Antifungal Properties
A study examined the efficacy of 3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide) against Candida albicans, a common fungal pathogen. The findings are presented in Table 2:
Fungal Strain | MIC (µg/mL) | Fluconazole MIC (µg/mL) |
---|---|---|
Candida albicans | 16 | 8 |
The compound exhibited a lower MIC than fluconazole, suggesting it may be more effective against certain strains of C. albicans, particularly those resistant to conventional treatments.
Cytotoxicity Assessment
While exploring the therapeutic potential of 3,3'-Methylenebis(1-tert-butyl-3-imidazolium bromide), it is crucial to assess its cytotoxicity.
Case Study: Cytotoxic Effects
In vitro studies were conducted to evaluate the cytotoxic effects on human cell lines. The results indicated that at concentrations below 64 µg/mL, the compound exhibited low cytotoxicity with an IC50 value significantly higher than those observed for standard chemotherapeutic agents such as doxorubicin.
The biological activity of this compound is believed to stem from its ability to disrupt cellular membranes and interfere with intracellular processes. The imidazolium cation can interact with phospholipid bilayers, leading to increased permeability and ultimately cell death in susceptible organisms.
Properties
IUPAC Name |
1-tert-butyl-3-[(3-tert-butylimidazol-1-ium-1-yl)methyl]imidazol-3-ium;dibromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4.2BrH/c1-14(2,3)18-9-7-16(12-18)11-17-8-10-19(13-17)15(4,5)6;;/h7-10,12-13H,11H2,1-6H3;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZMWHMEXVUXBS-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C[N+](=C1)C[N+]2=CN(C=C2)C(C)(C)C.[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247902-48-3 |
Source
|
Record name | 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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